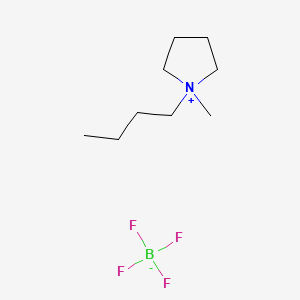
1-Butyl-1-methylpyrrolidinium tetrafluoroborate
Cat. No. B1521875
Key on ui cas rn:
345984-11-4
M. Wt: 229.07 g/mol
InChI Key: PGCVCJOPLBWQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09228075B2
Procedure details


Subsequently, about 24.8 g (0.3 mol) of the obtained N-butyl-N-methylpyrrolidinium bromide and about 32.3 g (0.3 mol) of sodium tetrafluoroborate were dissolved in about 200 mL of acetone, and were then stirred at a temperature of about 25° C. and a pressure of about 1 atm for about 48 hours under a nitrogen atmosphere to form a mixed solution containing sodium bromide. The mixed solution was filtered by a filter paper to remove sodium bromide therefrom to obtain a liquid. Then, the obtained liquid, about 50 mL of dichloromethane, and about 0.5 mL of distilled water were shaken in a separating funnel for about 10 minutes and thus uniformly mixed with each other to form a mixed solution, and then the mixed solution was left at a temperature of about 25° C. and a pressure of about 1 atm for about 48 hours. When the mixed solution was layer-separated in the separating funnel according to a density, the liquid located in a lower portion of the separating funnel was removed, and the liquid located in an upper portion thereof was obtained. These processes were repeatedly conducted three times to obtain a final liquid. The final liquid was left in a vacuum oven at about 35° C. for about 48 hours to further remove water therefrom, thereby obtaining N-butyl-N-methylpyrrolidinium tetrafluoroborate at a yield of about 45%.






Identifiers


|
REACTION_CXSMILES
|
[Br-].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5].[F:12][B-:13]([F:16])([F:15])[F:14].[Na+].[Br-].[Na+].ClCCl>CC(C)=O.O>[F:12][B-:13]([F:16])([F:15])[F:14].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5] |f:0.1,2.3,4.5,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C(CCC)[N+]1(CCCC1)C
|
|
Name
|
|
|
Quantity
|
32.3 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
were then stirred at a temperature of about 25° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a pressure of about 1 atm for about 48 hours under a nitrogen atmosphere to form a mixed solution
|
|
Duration
|
48 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixed solution was filtered by a filter paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove sodium bromide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a liquid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thus uniformly mixed with each other
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a mixed solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixed solution was left at a temperature of about 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the mixed solution was layer-separated in the separating funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thereof was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a final liquid
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The final liquid was left in a vacuum oven at about 35° C. for about 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to further remove water
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
F[B-](F)(F)F.C(CCC)[N+]1(CCCC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
